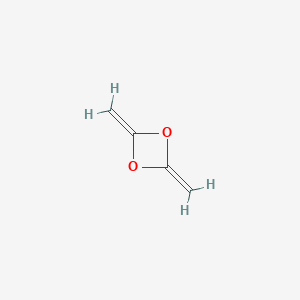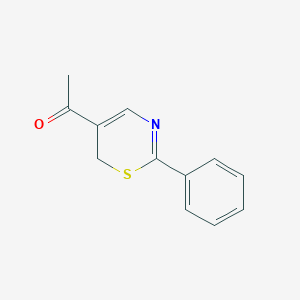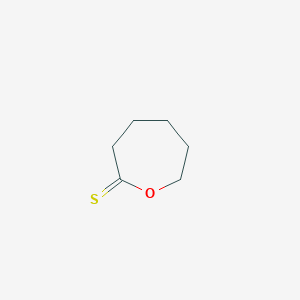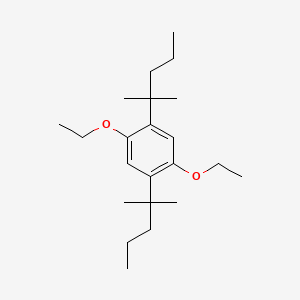
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is an organic compound with the molecular formula C20H34O2 It is characterized by the presence of two ethoxy groups and two 2-methylpentan-2-yl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-diethoxybenzene with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzaldehyde or 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzoic acid.
Reduction: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)cyclohexane.
Substitution: Formation of 1,4-dihalo-2,5-bis(2-methylpentan-2-yl)benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups and the bulky 2-methylpentan-2-yl groups influence the compound’s binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with 2-methylbutan-2-yl groups instead of 2-methylpentan-2-yl groups.
Uniqueness: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The bulky 2-methylpentan-2-yl groups also contribute to its distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
72044-23-6 |
|---|---|
Molekularformel |
C22H38O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O2/c1-9-13-21(5,6)17-15-20(24-12-4)18(16-19(17)23-11-3)22(7,8)14-10-2/h15-16H,9-14H2,1-8H3 |
InChI-Schlüssel |
PNJBUWCHRGLRAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OCC)C(C)(C)CCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


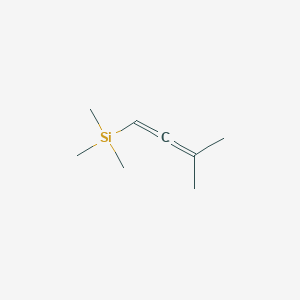
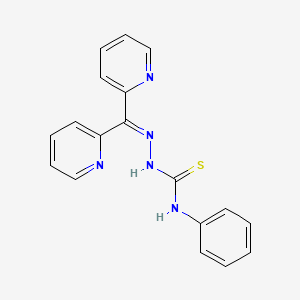
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
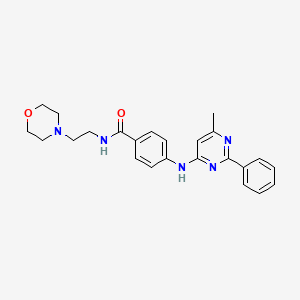
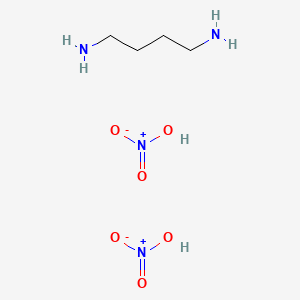
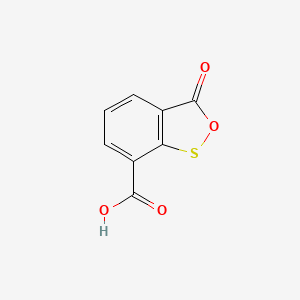
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

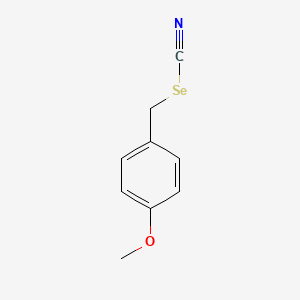
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
